Xanthopterin

Description

Initial Identification and Structural Elucidation

The discovery of xanthopterin traces back to 1889, when Frederick Hopkins isolated yellow pigments from Gonepteryx rhamni (common brimstone butterfly) wings. However, structural characterization remained elusive until the 1920s–1940s, when chemists Clemens Schöpf and Heinrich Wieland systematically analyzed butterfly-derived pterins. Their work distinguished this compound from related compounds like leucopterin and isothis compound through solubility tests and elemental analysis.

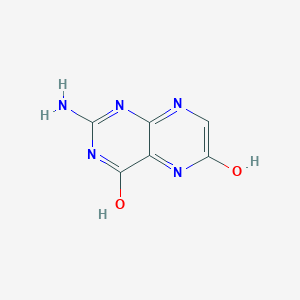

In 1940, Robert Purrmann achieved the first total synthesis of this compound, confirming its molecular structure as 2-amino-4,6-dihydroxypteridine (Figure 1). This breakthrough resolved earlier misconceptions that classified pterins as purine derivatives. Challenges in purification—due to poor solubility and high thermal stability—delayed progress, but advancements in chromatography later enabled precise quantification in biological samples.

Table 1: Key Milestones in this compound Research

| Year | Discovery/Advancement | Researchers |

|---|---|---|

| 1889 | Isolation from butterfly wings | Hopkins |

| 1925 | Differentiation from leucopterin | Schöpf & Wieland |

| 1940 | Structural determination & synthesis | Purrmann |

| 1952 | Role in folic acid biosynthesis | Welch et al. |

Properties

IUPAC Name |

2-amino-3,5-dihydropteridine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H,9,12)(H3,7,8,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURKRJGMSKJIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)NC(=N2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152282 | |

| Record name | Xanthopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-44-8 | |

| Record name | Xanthopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHOPTERIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | XANTHOPTERIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopteridine-4(3H),6(5H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V66551EU1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthopterin typically involves the condensation of 2,5-diamino-6-methylamino-3H-pyrimidin-4-one with ethyl glyoxalate, followed by hydroxymethylation using methanol and ammonium peroxydisulfate . Another method involves the condensation of the same pyrimidinone with ethyl pyruvate, followed by bromination and hydroxylation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Xanthopterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized pteridine derivatives, while reduction can yield reduced forms of this compound.

Scientific Research Applications

Xanthopterin is a yellow, crystalline solid found in butterflies and mammalian urine, and it can be converted into folic acid by some microorganisms . Research suggests this compound levels are elevated in patients with liver disease and hemolysis .

Scientific Research Applications of this compound

Urinary Pteridine Research: Studies of pteridines in urine have been crucial to understanding their biological functions and clinical significance . this compound was isolated from human urine . Quantitative methods for urinary pteridines, including this compound, have been reported using liquid and gas chromatography, mass spectrometry, and fluorescence techniques .

Biomarker Potential: Research indicates that isothis compound could serve as a biomarker for Phenylketonuria (PKU) diagnosis . In addition to isothis compound, significant differences were observed in the levels of this compound in dried blood spots (DBS) and urine samples .

Role in Insects

Light-Harvesting Molecule: It has been suggested that the Oriental hornet utilizes this compound as a light-harvesting molecule to transform light into electrical energy . The pigment this compound acts as a light-harvesting molecule . When the pigment this compound was inserted inside an electrode, light was absorbed and transformed into electricity, which indicates that this compound is a light-harvesting molecule .

Cuticle Formation: this compound is the primary component of the yellow granules found in the cuticle of the Oriental hornet, giving it its yellow color . Spectroscopic examination of the absorption of a yellow cuticle stripe during metamorphosis showed that absorption steadily increases throughout the process to a maximal level about 3 days after eclosion .

Other Applications

Photonic Structures: The oriental hornet cuticle structure and its self-assembly processes during metamorphosis could serve as a model for improving the design of photonic structures .

Enzyme Design: Synthetic enzymes with photocatalytic function could be applied to solar energy applications .

Mechanism of Action

Xanthopterin exerts its effects through various mechanisms:

Conversion to Folic Acid: Small microorganisms convert this compound into folic acid, which is essential for DNA synthesis and repair.

Inhibition of Lymphocyte Growth: this compound inhibits the growth of lymphocytes produced by concanavalin, which may have implications for immune response regulation.

Light-Harvesting Molecule: In the Oriental hornet, this compound is suggested to function as a light-harvesting molecule, transforming light into electrical energy.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key pteridines compared to xanthopterin:

Analytical and Medical Relevance

- Detection Methods: Synchronous fluorimetry and multivariate calibration (e.g., PLS-1, HLA/XS) distinguish this compound from isothis compound and biopterin .

- Medical Biomarkers: this compound and isothis compound levels vary in bladder cancer patients . Elevated this compound in chronic renal failure correlates with immune suppression . Urinary pteridines (this compound, isothis compound) aid in diagnosing inherited hyperphenylalaninemia .

Contradictory Observations

- Absence in Certain Species : While this compound is prevalent in Phelsuma geckos, it is absent in Pieris rapae butterfly wings, where its presence would suppress brightness .

Biological Activity

Xanthopterin is a naturally occurring pteridine compound that plays a significant role in various biological systems. This article explores its biological activities, including its functions in pigmentation, metabolism, and potential therapeutic applications.

Overview of this compound

This compound is a yellow pigment found in various organisms, including insects and amphibians. It is a derivative of pteridine and is known for its role in pigmentation and as a metabolic intermediate. The compound has been studied for its potential antioxidant properties and its involvement in various physiological processes.

Biological Functions

1. Pigmentation:

this compound contributes to the coloration of many insects, particularly in the family Pieridae (butterflies). It is responsible for the bright yellow coloration seen in some species, which can serve as a warning signal to predators or play a role in thermoregulation. Studies have shown that this compound is stored in the cuticular scales of these insects, influencing their visual appearance and possibly their mating behaviors .

2. Metabolism:

this compound is involved in nitrogen metabolism. It has been identified as an end-product of certain metabolic pathways in insects and mammals. For instance, research indicates that this compound levels can increase with dietary folic acid intake, suggesting a link between pteridine metabolism and nutrient absorption .

3. Antioxidant Activity:

Recent studies have highlighted the potential antioxidant properties of this compound. It may help mitigate oxidative stress by scavenging free radicals, which could be beneficial in various pathological conditions, including muscular dystrophy where oxidative stress plays a significant role .

Case Studies

-

This compound in Insect Pigmentation:

A study on the Oriental hornet (Vespa orientalis) demonstrated that this compound is crucial for the formation of yellow pigment granules in the cuticle. These granules increase light absorption over time, providing protection against UV radiation . -

Pteridine Metabolism:

In a study examining the effects of folic acid on pteridine levels, researchers found that extracellular this compound concentrations significantly increased after folic acid dosing in cultured cells. This suggests that this compound may play a role in cellular responses to dietary changes . -

Oxidative Stress in Muscular Dystrophy:

A study measuring urinary isothis compound levels indicated that xanthine oxidase activity is elevated in patients with Duchenne muscular dystrophy (DMD). This elevation correlates with increased oxidative stress markers, suggesting that this compound could serve as a biomarker for disease progression .

Data Tables

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying xanthopterin in biological samples, and how do their detection limits compare?

- Methodological Answer : this compound quantification typically employs high-performance liquid chromatography (HPLC) with fluorescence detection (excitation: 375 nm, emission: 450 nm) due to its high sensitivity (detection limit: ~0.1 ng/mL) . Radioimmunoassay (RIA) using kits like "IMMUtest Neopterin" is also effective, with cross-reactivity validated for this compound in urine samples (detection limit: 0.5 μmol/mol creatinine) . Comparative studies recommend pairing fluorescence spectroscopy (absorption maxima at 255–380 nm in alkaline solutions) with HPLC for cross-validation .

Q. How should biological samples (e.g., insect tissues, mammalian urine) be prepared to minimize this compound degradation during extraction?

- Methodological Answer : For insect tissues (e.g., Oriental hornet cuticles), homogenization in 0.1 M phosphate buffer (pH 7.4) followed by centrifugation at 10,000×g for 15 min preserves this compound stability . Urine samples require immediate acidification (pH 3–4 with HCl) to prevent oxidation, followed by storage at –80°C . Avoid freeze-thaw cycles, as this compound degrades rapidly under fluctuating temperatures .

Q. What statistical approaches are appropriate for comparing this compound levels across experimental groups (e.g., healthy vs. diseased models)?

- Methodological Answer : Non-parametric tests like the Kruskal-Wallis test are preferred for small sample sizes or non-normal distributions (e.g., urinary this compound in clinical cohorts) . For paired data (e.g., pre/post-treatment), the Mann-Whitney U-test with Bonferroni correction reduces Type I error . Report median values and interquartile ranges instead of means to account for skewed data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological roles of this compound (e.g., light-harvesting vs. oxidative stress modulation)?

- Methodological Answer : Contradictions often arise from model-specific contexts. For example, in Vespa orientalis, this compound’s light-harvesting role was confirmed via in vitro spectrophotometry and electrochemical assays , while its antioxidant function in mammalian systems requires redox activity assays (e.g., DPPH radical scavenging) under controlled oxygen levels. To reconcile findings, design cross-species experiments with standardized protocols (e.g., identical light exposure durations and wavelengths) .

Q. What experimental strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Start with regioselective substitution on the pteridine core using microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 150°C vs. 24 hours conventional heating) . Purity validation requires tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to confirm substituent positions. For SAR, prioritize analogs with modified C6 and C7 positions, which impact photostability and solubility .

Q. How can this compound’s role in bioenergy conversion systems be rigorously tested beyond observational studies?

- Methodological Answer : Deploy in silico molecular dynamics simulations to model this compound’s electron transfer pathways in synthetic light-harvesting systems . Validate with electrochemical impedance spectroscopy (EIS) to quantify charge transfer efficiency in biohybrid devices. Control for environmental variables (e.g., humidity, light intensity) using climate-controlled chambers .

Data Presentation and Reproducibility Guidelines

-

Tabulated Data Example :

Sample Type Method Detection Limit Reference Insect cuticle Fluorescence spectroscopy 0.1 ng/mL Human urine RIA 0.5 μmol/mol creatinine -

Reproducibility Checklist :

- Document extraction buffer pH and centrifugation parameters .

- Include raw fluorescence spectra in supplementary materials .

- Disclose instrument calibration protocols (e.g., daily blank runs for HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.